molecular formula C12H20ClNO2 B14082846 11-Isocyanatoundecanoyl chloride CAS No. 10260-01-2

11-Isocyanatoundecanoyl chloride

Cat. No.: B14082846
CAS No.: 10260-01-2
M. Wt: 245.74 g/mol
InChI Key: QERZCSWAIXSJOQ-UHFFFAOYSA-N
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Description

11-Isocyanatoundecanoyl chloride is an organic compound with the molecular formula C12H20ClNO2 It is a derivative of undecanoic acid, featuring both isocyanate and acyl chloride functional groups

Preparation Methods

11-Isocyanatoundecanoyl chloride can be synthesized through several methods. . This reaction typically requires anhydrous conditions and is carried out under controlled temperatures to ensure the stability of the product.

Chemical Reactions Analysis

11-Isocyanatoundecanoyl chloride undergoes various chemical reactions due to its reactive isocyanate and acyl chloride groups. Some of the key reactions include:

Mechanism of Action

The mechanism of action of 11-Isocyanatoundecanoyl chloride is primarily based on its ability to form covalent bonds with nucleophiles. The isocyanate group reacts with nucleophiles to form stable urethane or urea linkages, while the acyl chloride group can form amides or esters. These reactions are crucial in the formation of polymers and other complex molecules .

Biological Activity

11-Isocyanatoundecanoyl chloride is a compound of interest due to its potential applications in medicinal chemistry and biochemistry. This article explores its biological activity, focusing on its mechanisms, effects, and relevant research findings.

This compound is characterized by its isocyanate functional group, which is known for its reactivity towards nucleophiles. This reactivity can be harnessed in various biological contexts, particularly in the development of inhibitors for specific enzymes.

Table 1: Chemical Structure and Properties

PropertyValue
Molecular FormulaC11H21ClN2O
Molecular Weight232.75 g/mol
Functional GroupsIsocyanate, Acyl chloride
SolubilitySoluble in organic solvents

The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophilic sites on proteins, particularly enzymes. This property makes it a candidate for developing enzyme inhibitors.

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit N-acylethanolamine acid amidase (NAAA), an enzyme involved in lipid signaling pathways. NAAA is linked to inflammation and pain modulation, making it a target for therapeutic intervention.
  • Stability and Potency : Research indicates that modifications to the acyl chain of related compounds can significantly affect their inhibitory potency against NAAA. For instance, derivatives with longer alkyl chains showed improved inhibitory activity, as demonstrated in various studies .

Study 1: Inhibition of NAAA

A study investigated the structure-activity relationship (SAR) of various derivatives related to this compound. The findings highlighted that increasing the length of the alkyl chain enhanced the compound's inhibitory effects on NAAA:

  • Compound 11e (IC50 = 0.60 μM) was notably potent compared to its shorter-chain analogs .
  • Compound 11h emerged as the most effective derivative with an IC50 of 0.34 μM, demonstrating significant stability against hydrolysis .

Table 2: Inhibitory Activity of Derivatives

CompoundStructureh-NAAA IC50 (μM) ± S.E.M
11aNot active-
11bC8 chain73.36 ± 10.68
11cC9 chain27.16 ± 1.89
11dC10 chain12.06 ± 2.18
11eC11 chain0.60 ± 0.17
11hC12 chain0.34 ± 0.03

Toxicological Profile

While exploring the biological activity of this compound, it is crucial to consider its toxicological aspects:

  • Dermatotoxicity : Similar compounds have been noted for causing skin burns and irritation upon contact .
  • Lachrymatory Effects : The compound may induce tearing and eye irritation due to its reactive nature .

Properties

CAS No.

10260-01-2

Molecular Formula

C12H20ClNO2

Molecular Weight

245.74 g/mol

IUPAC Name

11-isocyanatoundecanoyl chloride

InChI

InChI=1S/C12H20ClNO2/c13-12(16)9-7-5-3-1-2-4-6-8-10-14-11-15/h1-10H2

InChI Key

QERZCSWAIXSJOQ-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCN=C=O)CCCCC(=O)Cl

Origin of Product

United States

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